molecular formula C7H12O2 B2550953 5-Oxaspiro[2.4]heptan-1-ylmethanol CAS No. 1536181-23-3

5-Oxaspiro[2.4]heptan-1-ylmethanol

Cat. No.: B2550953
CAS No.: 1536181-23-3
M. Wt: 128.171
InChI Key: GLWJFGRABBHPCD-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-1-ylmethanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptan-1-ylmethanol can be achieved through several methods. One common approach involves the cyclization of bis(bromomethyl) compounds using zinc in an intramolecular Wurtz synthesis . This method allows for the formation of the spirocyclic structure with high specificity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and cyclization reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptan-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

5-Oxaspiro[2.4]heptan-1-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptan-1-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[2.4]heptane-1-methanol
  • 5-Oxaspiro[2.4]heptan-6-one

Uniqueness

5-Oxaspiro[24]heptan-1-ylmethanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group

Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-3-7(6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJFGRABBHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536181-23-3
Record name 5-oxaspiro[2.4]heptan-1-ylmethanol
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